molecular formula C20H26O10 B1151975 Peucedanol 7-O-glucoside CAS No. 65853-04-5

Peucedanol 7-O-glucoside

Cat. No.: B1151975
CAS No.: 65853-04-5
M. Wt: 426.4 g/mol
InChI Key:
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Description

Peucedanol 7-O-glucoside is a natural product found in Peucedanum japonicum with data available.

Scientific Research Applications

  • Antidiabetic Properties : Peucedanol 7-O-β-D-glucopyranoside demonstrated significant antidiabetic activity, showing inhibition of postprandial hyperglycemia in studies with Peucedanum japonicum extracts (Lee et al., 2004).

  • Pharmacological Activities : Peucedanum japonicum, a plant containing peucedanol 7-O-glucoside, has been traditionally used for treating asthma, chronic bronchitis, and inflammation. Research has investigated its effects on allergic lung inflammation and found that it may inhibit Th2 cell activation and macrophage production of inflammatory mediators (Chun et al., 2018).

  • Cytochrome P450 Enzyme Interaction : An in vitro study indicated that peucedanol significantly inhibits the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various drugs. This suggests potential drug-drug interactions (Zhang et al., 2021).

  • Antioxidant Activity : Compounds isolated from Peucedanum japonicum, including peucedanol glucosides, were examined for their antioxidant activity. Some compounds demonstrated significant radical scavenging ability (Hisamoto et al., 2004).

  • Isolation and Structural Elucidation : The isolation and structural elucidation of this compound have been a focus in several studies, highlighting its presence in various plant species and contributing to the understanding of its chemical properties (Ikeshiro et al., 1994; Sahakitpichan et al., 2015).

Future Directions

Peucedanol 7-O-glucoside, along with other compounds derived from the Peucedanum genus, have shown potential medicinal applications . Future research could focus on further understanding the antioxidant distribution in different parts of P. japonicum, which could aid in the development of medicinal and nutritional applications .

Biochemical Analysis

Biochemical Properties

Peucedanol 7-O-glucoside plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to scavenge free radicals, thereby protecting cells from oxidative stress . Additionally, this compound interacts with enzymes involved in glucose metabolism, which may contribute to its antidiabetic effects . The compound’s ability to inhibit platelet aggregation suggests interactions with proteins involved in the coagulation pathway .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, it affects cellular metabolism by interacting with enzymes involved in glucose utilization, which may help regulate blood sugar levels .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit enzymes responsible for reactive oxygen species (ROS) production, thereby reducing oxidative stress . It also activates antioxidant enzymes, enhancing the cell’s defense against oxidative damage . Furthermore, this compound influences gene expression by modulating transcription factors involved in antioxidant response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, maintaining its bioactivity . Prolonged exposure to certain environmental factors may lead to its degradation, potentially reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated sustained antioxidant and anti-inflammatory effects of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and antidiabetic activities . Higher doses may lead to toxic or adverse effects, including potential hepatotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized by enzymes in the liver, leading to the formation of metabolites that retain bioactivity . These metabolites may further interact with metabolic pathways, influencing metabolic flux and metabolite levels . This compound also affects the levels of key metabolites involved in glucose and lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions . Studies have shown that this compound can be efficiently transported into cells, where it exerts its bioactive effects . The distribution of this compound within tissues is also crucial for its therapeutic potential, as it needs to reach target sites to exert its effects .

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can directly interact with mitochondrial enzymes involved in oxidative stress response . This subcellular targeting enhances the compound’s efficacy in protecting cells from oxidative damage .

Properties

IUPAC Name

6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O10/c1-20(2,27)14(22)6-10-5-9-3-4-15(23)28-11(9)7-12(10)29-19-18(26)17(25)16(24)13(8-21)30-19/h3-5,7,13-14,16-19,21-22,24-27H,6,8H2,1-2H3/t13-,14-,16-,17+,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCVVAVPFHUPNH-UPPPXSOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](CC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Peucedanol 7-O-glucoside
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Peucedanol 7-O-glucoside
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Peucedanol 7-O-glucoside
Reactant of Route 4
Peucedanol 7-O-glucoside
Reactant of Route 5
Peucedanol 7-O-glucoside
Reactant of Route 6
Peucedanol 7-O-glucoside

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